REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][C:17]([NH:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])=[C:16]([N+:28]([O-])=O)[CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Zn].[NH4+].[Cl-]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]=[C:11]([C:14]2[CH:19]=[CH:18][C:17]([NH:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])=[C:16]([NH2:28])[CH:15]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|
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Name
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4-(4-tert.-butoxycarbonylamino-3-nitro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert.-butyl ester
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Quantity
|
256 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
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Smiles
|
[Zn].[NH4+].[Cl-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |